![molecular formula C13H11NO2 B6366524 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% CAS No. 1261925-20-5](/img/structure/B6366524.png)
4-(3-Acetylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% (4-AP-2-HP) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. 4-AP-2-HP is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs.
Scientific Research Applications
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of biochemical and physiological processes, as well as in the study of the mechanisms of action of drugs. In addition, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme inhibition, and as a substrate in the study of enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to enzymes in the body, resulting in the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, the compound has been shown to have a variety of effects on enzymes, including inhibition of enzyme activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited. For example, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and improved cognitive function.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive, and it is easy to synthesize. It is also water-soluble, making it easy to work with in a laboratory setting. However, the compound can be toxic in high doses, and it has a relatively low melting point, making it difficult to work with in certain applications.
Future Directions
The potential future directions for 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% are numerous. The compound could be used in the development of new drugs, as well as in the study of new biochemical and physiological processes. It could also be used in the study of enzyme inhibition and enzyme kinetics, as well as in the development of new laboratory techniques. Additionally, 4-(3-Acetylphenyl)-2-hydroxypyridine, 95% could be used in the study of drug mechanisms of action, as well as in the development of new drug delivery systems.
Synthesis Methods
4-(3-Acetylphenyl)-2-hydroxypyridine, 95% is synthesized by the condensation reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction is typically carried out at elevated temperatures, such as 80-100°C, and is usually complete within a few hours. The resulting product is a white, crystalline solid with a melting point of 93-95°C and a purity of 95%.
properties
IUPAC Name |
4-(3-acetylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(7-10)12-5-6-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCFCNOIAYHAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682735 |
Source
|
Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-hydroxypyridine | |
CAS RN |
1261925-20-5 |
Source
|
Record name | 4-(3-Acetylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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